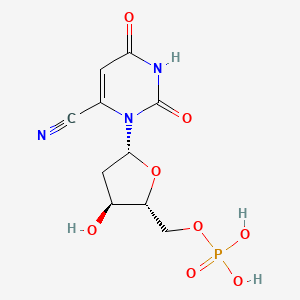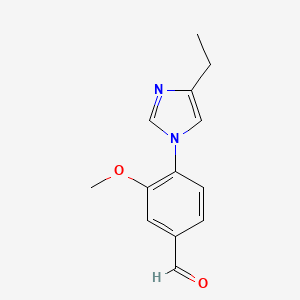
(Z)-1-Bromo-4-decene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-bromodec-4-ene is an organic compound with the molecular formula C10H19Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the first carbon of a decene chain, with a double bond between the fourth and fifth carbons in the Z-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-1-bromodec-4-ene can be synthesized through several methods. One common approach involves the bromination of dec-4-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (Z)-1-bromodec-4-ene may involve the use of continuous flow reactors to ensure consistent product quality and yield. The bromination process can be optimized by controlling the reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-bromodec-4-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, (Z)-1-bromodec-4-ene can undergo elimination to form dec-4-yne.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) in carbon tetrachloride or hydrogen bromide (HBr) in the presence of a peroxide initiator.
Elimination: Potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO).
Major Products
Substitution: Dec-4-en-1-ol, dec-4-en-1-amine, dec-4-en-1-nitrile.
Addition: 1,2-dibromodecane, 1-bromo-4-decanol.
Elimination: Dec-4-yne.
Scientific Research Applications
(Z)-1-bromodec-4-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Employed in the modification of biomolecules for labeling and tracking purposes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-1-bromodec-4-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The double bond in the Z-configuration also allows for selective addition reactions, making it a versatile compound in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
(E)-1-bromodec-4-ene: The E-isomer of 1-bromodec-4-ene, differing in the spatial arrangement of substituents around the double bond.
1-bromodecane: A saturated brominated alkane without the double bond.
4-bromo-1-decene: A positional isomer with the bromine atom attached to the fourth carbon.
Uniqueness
(Z)-1-bromodec-4-ene is unique due to its Z-configuration, which imparts distinct reactivity and selectivity in chemical reactions. This configuration can influence the compound’s physical properties, such as boiling point and solubility, as well as its behavior in various synthetic applications.
Properties
CAS No. |
77899-13-9 |
|---|---|
Molecular Formula |
C10H19Br |
Molecular Weight |
219.16 g/mol |
IUPAC Name |
(Z)-1-bromodec-4-ene |
InChI |
InChI=1S/C10H19Br/c1-2-3-4-5-6-7-8-9-10-11/h6-7H,2-5,8-10H2,1H3/b7-6- |
InChI Key |
MNBRDTBKKVGJAC-SREVYHEPSA-N |
Isomeric SMILES |
CCCCC/C=C\CCCBr |
Canonical SMILES |
CCCCCC=CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


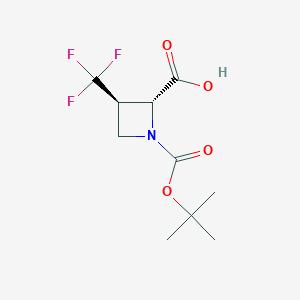
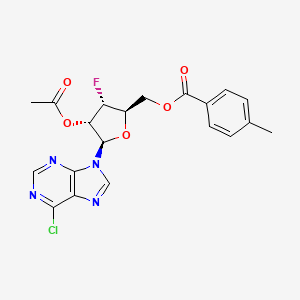

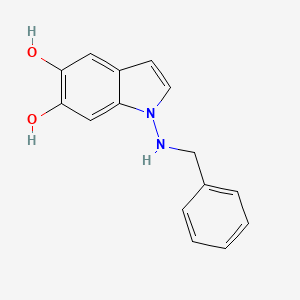
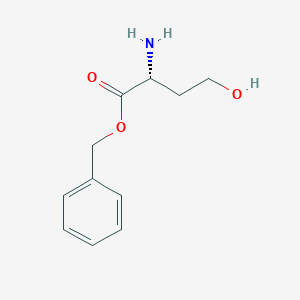
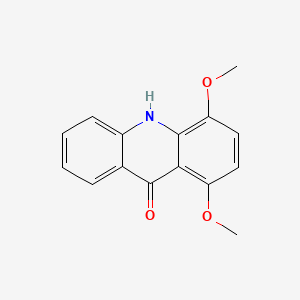


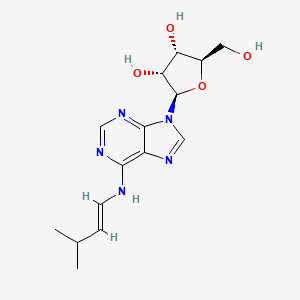
![2-(2-Isobutyl-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-1,3,4-oxadiazole](/img/structure/B12934184.png)
![tert-Butyl 5-amino-7-fluoro-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12934185.png)
![rel-Ethyl (2S,3R,3aS,6R,7aR)-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12934193.png)
